Comprehensive Physicochemical Profiling and Molecular Characterization of 2-(3,4-Dimethylphenyl)oxazol-4-yl)methanamine
Comprehensive Physicochemical Profiling and Molecular Characterization of 2-(3,4-Dimethylphenyl)oxazol-4-yl)methanamine
Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the strategic selection of molecular building blocks. 2-(3,4-Dimethylphenyl)oxazol-4-yl)methanamine (CAS: 885273-38-1)[1] represents a highly versatile scaffold that merges a lipophilic recognition motif with a basic primary amine, bridged by an oxazole core. This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and structural rationale, alongside a self-validating experimental protocol for its empirical characterization.
Structural and Mechanistic Insights
The architecture of 2-(3,4-dimethylphenyl)oxazol-4-yl)methanamine is deliberately designed to navigate the complex trade-offs between target affinity and membrane permeability. We can deconstruct the molecule into three functional domains:
The 3,4-Dimethylphenyl Group (Hydrophobic Motif): The di-substitution pattern on the phenyl ring serves a dual purpose. Sterically, it provides a bulky, electron-rich surface that drives hydrophobic interactions (e.g., π -alkyl or π
π stacking) within receptor binding pockets. Metabolically, the meta/para methyl groups can block rapid cytochrome P450 (CYP)-mediated aromatic oxidation, though they may be subject to benzylic oxidation depending on the specific isozyme.The Oxazole Core (Bioisosteric Spacer): Aromatic heterocycles are frequently utilized as bioisosteres to modulate molecular properties while preserving target potency[2]. The oxazole ring acts as a rigid, planar bioisostere for amide linkages[3]. By replacing an amide with an oxazole, medicinal chemists effectively eliminate a hydrogen-bond donor (HBD). This reduction in HBD count significantly lowers the desolvation energy penalty required for the molecule to transit lipid bilayers, thereby enhancing cellular permeability and Blood-Brain Barrier (BBB) penetration.
The Methylamine Moiety (Basic Center): The primary amine provides a critical basic center (estimated pKa ~9.0–9.5). At physiological pH (7.4), this group is predominantly protonated, enabling the formation of robust salt bridges with acidic amino acid residues (such as Aspartate or Glutamate) in the target protein's active site.
Fig 1. Putative pharmacophore mapping of 2-(3,4-dimethylphenyl)oxazol-4-yl)methanamine.
Molecular Weight and Core Physicochemical Properties
The physicochemical parameters of a compound dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. With a molecular weight of 202.25 g/mol and a Topological Polar Surface Area (TPSA) of ~52.0 Ų, this compound sits squarely within the optimal physicochemical space defined by Lipinski’s Rule of Five, making it highly suitable for oral drug discovery and Central Nervous System (CNS) targeting.
| Property | Value | Causality / Significance |
| Chemical Name | 2-(3,4-Dimethylphenyl)oxazol-4-yl)methanamine | Standard IUPAC nomenclature. |
| CAS Number | 885273-38-1[1] | Unique chemical registry identifier. |
| Molecular Formula | C₁₂H₁₄N₂O[1] | Defines atomic composition. |
| Molecular Weight | 202.25 g/mol | MW < 400 g/mol is highly favorable for rapid passive diffusion across biological membranes. |
| Monoisotopic Mass | 202.1106 Da | Critical for high-resolution LC-MS/MS structural validation and quantification. |
| Predicted XLogP | ~2.0 – 2.5 | Optimal lipophilicity range for balancing aqueous solubility with lipid membrane permeability. |
| TPSA | 52.0 Ų | TPSA < 90 Ų strongly correlates with high Blood-Brain Barrier (BBB) penetrance. |
| H-Bond Donors (HBD) | 1 (Primary Amine) | Low HBD count minimizes the desolvation penalty during membrane transit. |
| H-Bond Acceptors (HBA) | 3 (N, O, N) | Sufficient for target recognition without overly restricting aqueous solubility. |
| Rotatable Bonds | 3 | High rigidity reduces entropic penalties upon binding to a target receptor. |
Experimental Workflows for Physicochemical Validation
While in silico predictions provide a baseline, empirical validation is mandatory in rigorous drug development. Lipophilicity (LogD at physiological pH) is arguably the most critical physicochemical parameter[4]. The protocol below utilizes the industry gold-standard Shake-Flask Method combined with LC-MS/MS[], engineered as a self-validating system to ensure absolute data integrity.
Step-by-Step Protocol: LogD (pH 7.4) Determination via Shake-Flask Method
Rationale: We employ the shake-flask method rather than rapid chromatographic approximations because it establishes a true thermodynamic equilibrium between the aqueous and lipophilic phases[6]. LC-MS/MS is utilized instead of UV-Vis to provide compound-specific quantification and to detect any potential degradation during the assay.
Phase 1: System Preparation & Saturation
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Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) for 24 hours at room temperature.
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Causality: Water and octanol are partially miscible. Pre-saturation prevents mutual dissolution during the actual assay, which would otherwise alter phase volumes and skew the partition coefficient[].
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Vial Selection: Utilize silanized glass vials for the assay.
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Causality: Primary amines like the methylamine moiety are notorious for non-specific adsorption to the negatively charged silanol groups on standard glassware. Silanization neutralizes this surface.
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Phase 2: Equilibration 3. Spiking: Dissolve 2-(3,4-dimethylphenyl)oxazol-4-yl)methanamine in the pre-saturated PBS to a final concentration of 10 µM. (Keep concentration low to prevent self-aggregation). 4. Incubation: Transfer 1.0 mL of the spiked PBS and 1.0 mL of pre-saturated n-octanol into the silanized vial. Mechanically shake at 37 °C for 24 hours[6].
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Causality: 37 °C mimics physiological conditions. A 24-hour duration guarantees that thermodynamic equilibrium is achieved across the phase boundary.
Phase 3: Separation & Self-Validating Quantification 5. Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes at 37 °C to break any micro-emulsions and establish a sharp phase boundary. 6. Extraction: Carefully extract 50 µL aliquots from both the octanol phase (top) and the aqueous phase (bottom) using distinct, pre-wetted pipette tips. 7. LC-MS/MS Analysis: Dilute the aliquots in a generic solvent (e.g., 50:50 Water:Acetonitrile) and quantify the exact concentration of the compound in both phases using a validated LC-MS/MS method monitoring the 203.1 m/z [M+H]+ transition. 8. Self-Validation (Mass Balance Check): Calculate the total mass recovered:
MassTotal=(Voctanol×Coctanol)+(Vaqueous×Caqueous)-
Integrity Rule: If the recovered mass is < 95% of the initial input mass, the assay is flagged for degradation or non-specific binding, and the LogD value is rejected.
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LogD Calculation: If mass balance is validated, calculate LogD:
LogD7.4=log10(CaqueousCoctanol)
Fig 2. Standardized workflow for the physicochemical validation of oxazole-based amines.
Conclusion
2-(3,4-Dimethylphenyl)oxazol-4-yl)methanamine is a prime example of rational fragment design. By leveraging the oxazole ring as an amide bioisostere, it maintains critical hydrogen-bond acceptor geometry while optimizing lipophilicity and reducing polar surface area. Its molecular weight of 202.25 g/mol and favorable predicted LogD make it an exceptional starting point for hit-to-lead optimization campaigns, particularly in neuropharmacology where BBB penetration is non-negotiable.
References
- Title: 2-(3,4-DIMETHYL-PHENYL)
- Source: bocsci.
- Source: nih.
- Title: (PDF)
- Source: acs.
- Source: nih.
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- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
